3,5-bis(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
The synthesis of 3,5-bis(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the pyrazole ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3,5-bis(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and methyl groups on the phenyl rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-bis(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
3,5-bis(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
3,5-diphenyl-1H-pyrazole: Lacks the methoxy and methyl groups, which may result in different chemical and biological properties.
3,5-bis(4-chlorophenyl)-1H-pyrazole: Contains chlorophenyl groups instead of methoxyphenyl groups, potentially leading to different reactivity and applications.
1-phenyl-3,5-dimethyl-1H-pyrazole:
The unique combination of methoxyphenyl and methylphenyl groups in this compound distinguishes it from these similar compounds, potentially offering unique advantages in specific applications.
Properties
Molecular Formula |
C24H22N2O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-1-(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H22N2O2/c1-17-5-4-6-20(15-17)26-24(19-9-13-22(28-3)14-10-19)16-23(25-26)18-7-11-21(27-2)12-8-18/h4-16H,1-3H3 |
InChI Key |
UPSDEPZRDGIVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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